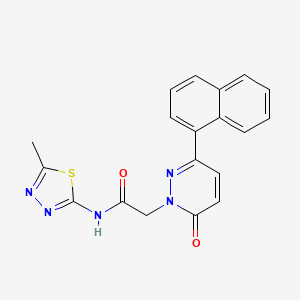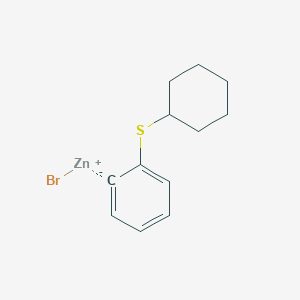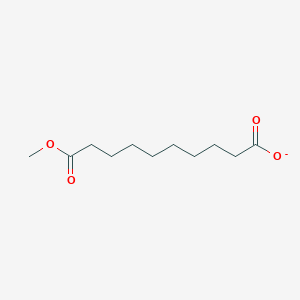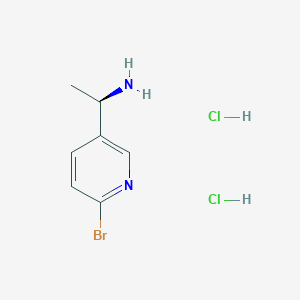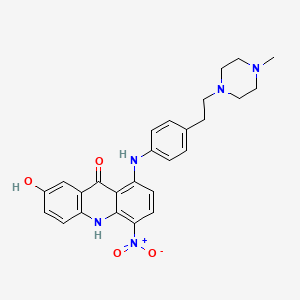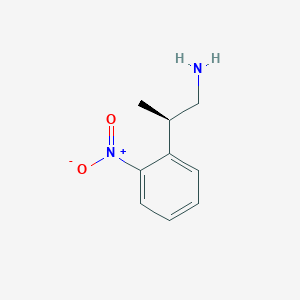
(R)-2-(2-Nitrophenyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(2-Nitrophenyl)-1-propanamine is an organic compound that belongs to the class of aromatic amines It features a nitrophenyl group attached to a propanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Nitrophenyl)-1-propanamine typically involves the nitration of a suitable precursor, followed by reduction and amination steps. One common method starts with the nitration of 2-nitrobenzaldehyde to form 2-nitrobenzyl alcohol. This intermediate is then subjected to a reduction reaction to yield 2-nitrobenzylamine. Finally, the amine group is protected, and the compound is subjected to a chiral resolution process to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-(2-Nitrophenyl)-1-propanamine may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(2-Nitrophenyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-aminophenylpropanamine.
Reduction: Formation of various amine derivatives.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
®-2-(2-Nitrophenyl)-1-propanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(2-Nitrophenyl)-1-propanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound may inhibit or activate specific enzymes, leading to changes in cellular pathways and physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid
- ®-2-(2-Nitrophenyl)alanine
Uniqueness
®-2-(2-Nitrophenyl)-1-propanamine is unique due to its specific structure, which allows for selective interactions with biological targets. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
(2R)-2-(2-nitrophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12N2O2/c1-7(6-10)8-4-2-3-5-9(8)11(12)13/h2-5,7H,6,10H2,1H3/t7-/m0/s1 |
Clé InChI |
BTPIVOZKGRJHFY-ZETCQYMHSA-N |
SMILES isomérique |
C[C@@H](CN)C1=CC=CC=C1[N+](=O)[O-] |
SMILES canonique |
CC(CN)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


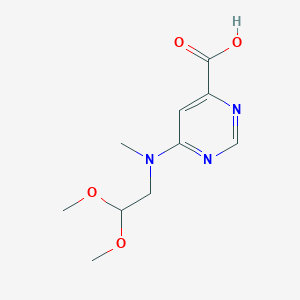

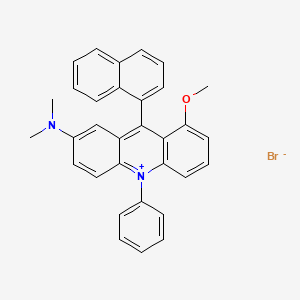

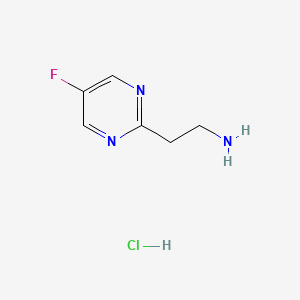
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)

